ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of phenoxypropanoate, characterized by the presence of a 3,5-dimethylphenoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(3,5-dimethylphenoxy)-2-methylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(3,5-dimethylphenoxy)-2-methylpropanoic acid or corresponding ketones.
Reduction: 2-(3,5-dimethylphenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methylphenoxy)-2-methylpropanoate: Similar structure but with a different substitution pattern on the phenoxy group.
Ethyl 2-(3,5-dimethylphenoxy)acetate: Similar structure but with an acetate backbone instead of a propanoate backbone.
2-(3,5-Dimethylphenoxy)ethanol: Similar structure but with an alcohol group instead of an ester group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTDUAKDCAVKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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